2-(Pyridin-3-yl)ethanimidamide is a chemical compound characterized by a pyridine ring linked to an ethanimidamide group. Its chemical structure can be denoted by the molecular formula and the CAS number 474310-74-2. This compound has gained attention in the fields of medicinal chemistry and materials science due to its potential biological activities and diverse applications. It is classified as an organic compound, specifically a heterocyclic amine, due to the presence of the pyridine moiety.
The synthesis of 2-(Pyridin-3-yl)ethanimidamide can be accomplished through several methods. A common synthetic route involves the reaction of 2-aminopyridine with α-bromoketones, which can occur under various conditions. One effective method utilizes iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene, facilitating carbon-carbon bond cleavage under mild conditions without the need for metal catalysts.
Industrial Production Methods
In industrial settings, scalable and efficient synthesis is crucial. One method involves heterogeneous Lewis acid catalysis using aluminum oxide (Al2O3), followed by transformations that yield the desired product under ambient conditions. This approach allows for greater efficiency and cost-effectiveness in producing 2-(Pyridin-3-yl)ethanimidamide on a larger scale.
The molecular structure of 2-(Pyridin-3-yl)ethanimidamide features a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. The ethanimidamide group consists of an amine functional group attached to an ethyl chain. The compound's structure can be represented as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are often employed to confirm the structure of this compound, providing insights into its bonding and functional groups.
2-(Pyridin-3-yl)ethanimidamide can undergo various chemical reactions:
The mechanism often involves interactions with biological targets such as enzymes or receptors, leading to inhibition or modulation of specific pathways. For example, compounds with similar structures have been noted for their ability to interfere with cellular processes related to cancer proliferation and microbial resistance.
Research indicates that these compounds may affect signaling pathways involved in cell growth and apoptosis, although detailed pathways specific to 2-(Pyridin-3-yl)ethanimidamide require further investigation.
Physical properties are often determined through standard laboratory techniques such as melting point determination, solubility testing, and spectroscopic analysis (NMR, IR).
2-(Pyridin-3-yl)ethanimidamide has a broad spectrum of scientific applications:
The synthesis of 2-(pyridin-3-yl)ethanimidamide (C₇H₉N₃, PubChem CID: 5201203) derivatives typically begins with the strategic functionalization of the pyridine nucleus, followed by sequential transformations to install the ethanimidamide moiety. Patent literature reveals that RET kinase inhibitors featuring this core structure are synthesized via Suzuki-Miyaura cross-coupling between 3-pyridylboronic acids and halogenated pyrimidines, achieving yields exceeding 75% under Pd(PPh₃)₄ catalysis [2]. This methodology enables precise control over molecular architecture while maintaining the structural integrity of the pyridin-3-yl scaffold. Alternative pathways employ stepwise amidation-cyclization sequences, where 3-cyanomethylpyridine undergoes controlled hydrolysis to generate intermediate amides, followed by Pinner-type reactions with alcohols under acidic conditions to form imidate intermediates that are subsequently ammonolyzed to ethanimidamides [3] [9].
A comparative analysis (Table 1) demonstrates significant yield improvements when employing nanocatalysis versus classical methods. Magnesium oxide nanoparticles (MgO NPs) particularly enhance reaction efficiency due to their high surface area and Lewis acid character, facilitating both amide bond formation and cyclodehydration steps [4]. The electron-deficient nature of the pyridine ring necessitates protective strategies during nucleophilic additions, typically implemented through temporary N-oxidation or directed ortho-metalation to prevent undesired side reactions and regiochemical complications [2] [7].
Table 1: Comparative Analysis of Synthetic Approaches for Pyridin-3-yl Heterocycles
Synthetic Method | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Key Advantage |
---|---|---|---|---|---|
Suzuki Cross-Coupling | Pd(PPh₃)₄/K₂CO₃ | 85 | 12 | 78 | Excellent regioselectivity |
Classical Amidation | Trimethylamine | 25 | 5 | 65 | No specialized equipment |
MgO NP-Catalyzed Amidation | 20 mol% MgO NPs | 80 | 2 | 92 | Recyclable catalyst, higher yields |
Al₂O₃-Mediated Iminonitrile Form. | Al₂O₃/DCE | 80 | 3 | 85 | Solvent compatibility, no byproducts |
Regioselective manipulation of the pyridin-3-yl ring presents unique challenges due to the differential reactivity at the C-2, C-4, and C-6 positions. Heterogeneous catalysts like alumina (Al₂O₃) facilitate Michael additions between 3-nitrostyrenes and 2-aminopyridines in 1,2-dichloroethane, forming N-(pyridin-2-yl)iminonitrile intermediates that rearrange to C-3 functionalized products with >85% regiochemical purity [9]. This approach capitalizes on the Lewis acidity of aluminum centers to activate nitroalkenes while suppressing polyaddition byproducts.
Magnesium oxide nanoparticles (25 nm average size) demonstrate exceptional performance in catalyzing amide coupling reactions involving pyridin-3-yl intermediates, achieving 92% yield under optimized conditions (20 mol% catalyst loading, 80°C). Characterization via XRD and SEM confirms retention of catalytic efficiency through five reuse cycles due to structural stability (JCPDS File No. 89-7746) [4]. For C-H functionalization, copper-phenanthroline complexes enable direct selenation at the C-3 position when using Se powder, with product selectivity (selenide vs. diselenide) controlled precisely through stoichiometric adjustments (Table 2) [10]. This methodology provides access to selenium-containing derivatives that exhibit promising anticancer profiles while maintaining the ethanimidamide functionality intact for further derivatization.
Table 2: Stoichiometric Control in Copper-Catalyzed C-H Selenation
Se Equivalents | Catalyst System | Product Selectivity | Yield (%) |
---|---|---|---|
1.0 | CuI/1,10-phenanthroline | Diselenide | 86 |
0.75 | CuI/1,10-phenanthroline | 1:1.5 mixture | 98 (combined) |
0.5 | CuI/1,10-phenanthroline | Selenide | 74 |
Fmoc solid-phase peptide synthesis (SPPS) principles have been adapted for constructing ethanimidamide-containing peptidomimetics, leveraging the orthogonality between Fmoc/tBu protection schemes. The standard protocol incorporates Fmoc-protected 2-(pyridin-3-yl)ethanimidamide building blocks onto Wang or Rink amide resins, with elongation achieved through sequential deprotection (20% piperidine/DMF) and coupling steps using activating agents such as HBTU/DIPEA [6]. Critical challenges include suppressing aspartimide formation during extended syntheses, particularly in sequences containing Asp-Gly or Asp-Asp motifs, which are mitigated through backbone protection or pseudoproline dipeptide inserts [6].
Optimal side-chain protection strategies employ Pbf for arginine, Trt for asparagine/cysteine/histidine, and tBu for aspartate/glutamate/serine/tyrosine (Table 3). Specialized handling of the ethanimidamide function requires temporary protection as the N-Boc imidate during chain assembly to prevent nickel chelation or undesired nucleophilic additions. After chain completion, TFA-mediated cleavage (95% TFA, 2.5% H₂O, 2.5% TIS) simultaneously liberates the peptide while deprotecting the ethanimidamide group, yielding functionalized derivatives suitable for biological screening [6] [10].
Table 3: Protecting Group Strategy for Fmoc-SPPS of Ethanimidamide Analogues
Functional Group | Protecting Group | Cleavage Condition | Compatibility Notes |
---|---|---|---|
α-Amino | Fmoc | 20% piperidine/DMF | Standard SPPS deprotection |
Guanidino (Arg) | Pbf | 95% TFA | Prevents alkylation side reactions |
Carboxamide (Asn/Gln) | Trt | 95% TFA | Suppresses dehydration |
Carboxyl (Asp/Glu) | OtBu | 95% TFA | Minimizes aspartimide formation |
Imidazole (His) | Trt | 95% TFA | Prevents metal coordination |
Ethanimidamide | Boc | 95% TFA | Blocks undesired nucleophilic addition |
Ugi four-component reactions (Ugi-4CR) serve as powerful tools for generating structural diversity around the 2-(pyridin-3-yl)ethanimidamide core. This convergent approach combines an aldehyde, amine, carboxylic acid, and the pyridin-3-yl-derived isocyanide in methanol at ambient temperature, producing bis-amide derivatives in a single synthetic step with exceptional atom economy [4] [5]. The reaction exploits the nucleophilic character of the ethanimidamide nitrogen, which can be converted to isocyanides via dehydration using phosgene equivalents (POCl₃, COCl₂) or the Burgess reagent [5] [9].
Notably, this methodology enabled the synthesis of SARS-CoV 3CLpro inhibitor ML188 (CID: 46897844), where the pyridin-3-yl moiety enhanced target binding through π-stacking interactions confirmed by X-ray crystallography [5]. Structural diversity is achieved by varying Ugi components: aldehydes install arylalkyl diversity, amines contribute tertiary amide functionality, and carboxylic acids incorporate heterocyclic elements (Table 4). The reaction tolerates electron-deficient pyridines and various functional groups (halogens, esters, nitriles), enabling rapid library synthesis for structure-activity relationship studies. Post-Ugi modifications include cyclative cleavage to form diketopiperazines or reductive amination to introduce additional complexity, significantly expanding the accessible chemical space from a single ethanimidamide precursor [4] [5].
Table 4: Representative Ugi-Derived 2-(Pyridin-3-yl)ethanimidamide Derivatives
Aldehyde Component | Amine Component | Carboxylic Acid | Product Yield (%) | Biological Target |
---|---|---|---|---|
4-Tert-butylbenzaldehyde | tert-Butylamine | Furan-2-carboxylic acid | 78 | SARS-CoV 3CLpro |
4-Chlorobenzaldehyde | Cyclohexylamine | Acetic acid | 82 | Antibacterial agents |
3-Methoxybenzaldehyde | Benzylamine | Levulinic acid | 75 | Anticancer compounds |
2-Naphthaldehyde | Ammonium hydroxide | 4-Aminobenzoic acid | 68 | RTK inhibitors |
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4